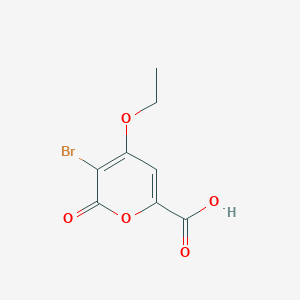
5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid” is a derivative of pyran, which is a six-membered heterocyclic compound containing an oxygen atom . The “5-Bromo” indicates the presence of a bromine atom at the 5th position of the pyran ring. The “4-ethoxy” suggests an ethoxy group (-OCH2CH3) at the 4th position. The “6-oxo” indicates a carbonyl group (=O) at the 6th position. The “2-carboxylic acid” means there is a carboxylic acid group (-COOH) at the 2nd position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group at the correct position on the pyran ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a six-membered pyran ring with various substituents at different positions. The presence of the bromine, ethoxy, carbonyl, and carboxylic acid groups would significantly influence the chemical properties of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom might be replaced in a nucleophilic substitution reaction. The carbonyl group could undergo addition reactions, and the carboxylic acid group could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom might make the compound relatively heavy and possibly volatile .Wissenschaftliche Forschungsanwendungen
Hetero-Diels-Alder Additions and Syntheses
Research on cycloadditions involving α,β-unsaturated-acyl cyanides with ethoxyethene derivatives demonstrates the synthesis of complex pyran derivatives, which could have implications for the design of new organic molecules with varied functionalities (Zhuo, Wyler, & Schenk, 1995). Such methodologies can be essential for the development of new materials and pharmaceuticals.
Synthesis of Pyrazoles
Another study explored the synthesis of 3-ethoxymethyl pyrazoles from brominated precursors, highlighting a versatile approach to creating compounds that may serve as intermediates in the production of agrochemicals, pharmaceuticals, and NLO (Non-Linear Optical) materials (Martins et al., 2013). This research underscores the potential for derivatives of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid in synthesizing pyrazole-based compounds with significant applications.
Antiallergic Activity
The synthesis and evaluation of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines for antiallergic activity suggest a pathway for developing new antiallergic agents (Nohara et al., 1985). Compounds related to 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid could potentially be optimized for enhanced biological activities, including antiallergic effects.
Coordination Polymers and Luminescence
Research on coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands with Zn(II) and Cd(II) ions demonstrates the potential for creating materials with unique properties, including luminescence (Cheng et al., 2017). Such findings suggest the possibility of using derivatives of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid in the development of new luminescent materials or as ligands in metal coordination complexes.
Diuretic Activity
The study on the synthesis and diuretic activity of 9-Bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-Pyrido[3,2,1-ij]Quinoline-6-Carboxylic Acid Anilides reveals the potential medicinal applications of brominated and hydroxylated pyran derivatives. The introduction of a bromine atom significantly enhanced the diuretic activity of these compounds, indicating that modifications to the core structure of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid could lead to the development of new therapeutic agents (Ukrainets, Golik, & Chernenok, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-4-ethoxy-6-oxopyran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO5/c1-2-13-4-3-5(7(10)11)14-8(12)6(4)9/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBYRSOSKRDGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)OC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

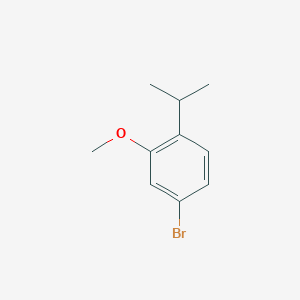
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide](/img/structure/B2718701.png)
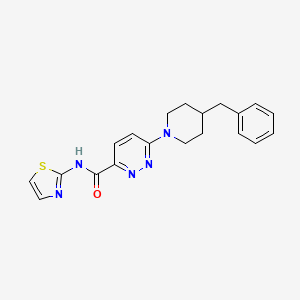
![3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2718706.png)
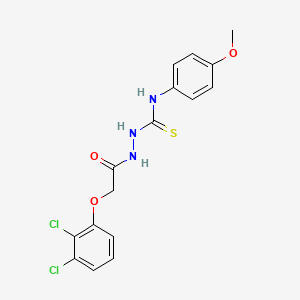
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2718709.png)

![2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2718711.png)
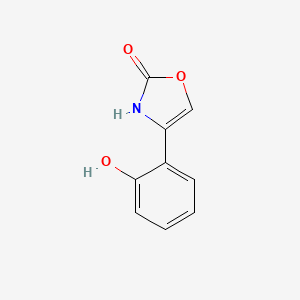
![(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718714.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B2718717.png)

![N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2718722.png)
![N-benzyl-3-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718723.png)